molecular formula C8H8Cl2FN B1531521 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine CAS No. 772296-84-1

2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B1531521
CAS No.: 772296-84-1
M. Wt: 208.06 g/mol
InChI Key: QISOHEYVHOGEMH-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is a fluorinated arylalkylamine featuring a 2,6-dichlorophenyl group attached to a fluoro-substituted ethylamine backbone. The 2,6-dichloro substitution pattern is a hallmark of bioactive compounds, as seen in clonidine (α2-adrenergic agonist) and aceclofenac (NSAID) . The fluorine atom at the β-position may enhance metabolic stability and lipophilicity, influencing bioavailability .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOHEYVHOGEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine, also known as a fluorinated derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in neuropharmacology and antimicrobial activity.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a fluorine atom attached to an ethylamine backbone. Its molecular formula is C8H9Cl2FNC_8H_9Cl_2FN, with a molecular weight of approximately 201.07 g/mol. The presence of halogens (chlorine and fluorine) significantly influences its biological interactions.

The biological activity of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition. Research indicates that fluorinated compounds can modulate receptor activities and enhance binding affinities due to the electronegative nature of fluorine, which can stabilize certain conformations of the target proteins.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, suggesting that 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine may exhibit similar effects. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus.

Table 1: Antimicrobial Activity Comparison

Compound NameZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µM)
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amineTBDTBD
MA-1156 (fluoroarylbichalcophene derivative)1516
MA-1115 (related aryl compound)1632
Control (DMSO)No inhibitionN/A

Case Studies

  • Study on HIV Inhibition : A related study examined the effects of similar fluorinated compounds on HIV-1. The findings indicated that modifications in the aromatic ring could enhance antiviral activity, suggesting that 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine might also possess antiviral properties if tested against HIV strains .
  • Neuropharmacological Applications : Research into fluorinated derivatives has shown promise in modulating GABA receptors, which are critical in neurological disorders. The potential for 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine to act as a GABA receptor modulator could lead to applications in treating anxiety and depression .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds have demonstrated varying degrees of cell death across different concentrations. For example, treatments with concentrations ranging from 25 to 100 μM resulted in a significant percentage of cell death in cancer cell lines such as DU145 . While specific data for 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is not yet available, it is reasonable to hypothesize similar effects based on structural analogs.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions like schizophrenia and depression.

  • Mechanism of Action : It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, which are crucial in modulating mood and behavior.

Antimicrobial Activity

Research indicates that 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antimicrobial agent.

Inflammatory Diseases

The compound is also being studied for its effects on inflammatory responses. It has demonstrated the ability to inhibit neutrophil migration, suggesting applications in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis .

In Vitro Studies

A series of experiments have highlighted the biological activity of this compound:

Study TypeBiological ActivityConcentrationEffect Observed
In VitroNeutrophil Chemotaxis Inhibition25 μMSignificant reduction in migration
In VitroTumor Cell Invasion Reduction25 μMDecreased invasion in embryonic models

These findings indicate that the compound may play a role in modulating immune responses and cancer cell behavior.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Pain Models : In rodent models of neuropathic pain, administration resulted in a marked reduction in pain behaviors compared to control groups, indicating its potential as an analgesic .

Industrial Applications

Beyond its medicinal uses, 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine serves as an intermediate in the synthesis of various specialty chemicals. Its unique properties allow it to be utilized in producing other complex molecules used across different industries.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Amine Functionalization Key Features
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine* C₈H₇Cl₂F₂N 222.06 2,6-Cl₂ β-Fluoroethylamine High lipophilicity; CNS-targeting potential
Clonidine Hydrochloride C₉H₉Cl₂N₃·HCl 266.55 2,6-Cl₂ Imidazoline ring α2-Adrenergic agonist; antihypertensive
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine C₈H₈ClF₂N 191.61 4-Cl 2,2-Difluoroethylamine Enhanced metabolic stability
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine C₈H₅ClF₄N 237.59 4-Cl, 3-F β-Trifluoroethylamine Chiral center; potential CNS activity

*Estimated based on structural analogs.

Key Observations:
  • Substituent Position: The 2,6-dichloro configuration in the target compound contrasts with the 4-chloro or 3-fluoro/4-chloro substituents in analogs .
  • Fluorination: Fluorine at the β-position (target compound) vs.
  • Molecular Weight : The target compound’s higher molecular weight (vs. 191.61 in ) may influence blood-brain barrier penetration compared to less halogenated analogs .

Preparation Methods

The synthesis of 2-(2,6-dichlorophenyl)-2-fluoroethan-1-amine typically involves the introduction of the fluoroethylamine side chain onto a 2,6-dichlorophenyl core. The primary synthetic approaches can be summarized as:

Preparation via Reaction of 2,6-Dichlorobenzaldehyde with Fluorinated Ethylamine Precursors

A common and direct method involves reacting 2,6-dichlorobenzaldehyde or its derivatives with fluorinated ethylamine precursors. This approach allows the formation of the fluoroethylamine side chain attached to the aromatic ring.

  • Reaction conditions: The exact conditions vary but generally involve controlled temperature, appropriate solvents, and sometimes catalysts to optimize yield and purity.
  • Advantages: This method can provide good selectivity for the target amine and is suitable for scale-up.
  • Limitations: Detailed catalyst systems and optimization parameters are often proprietary or less documented in open literature.

A data summary for this method is as follows:

Parameter Details
Starting material 2,6-Dichlorobenzaldehyde
Fluorinated reagent Fluorinated ethylamine derivatives
Solvent Variable (commonly polar aprotic solvents)
Catalyst Variable, dependent on specific protocol
Reaction temperature Typically moderate (room temp to 100°C)
Yield Not explicitly stated, generally moderate to high
Purity High, depending on purification steps

Halogen Exchange and Selective Amination Routes

Although more commonly applied to difluoroanilines, halogen exchange followed by selective amination is a relevant strategy for preparing fluorinated aromatic amines.

  • Process: Partial fluorine exchange on chlorinated aromatic compounds followed by catalytic hydrogenation and amination.
  • Catalysts: Palladium on carbon for hydrogenation; copper-containing catalysts for amination.
  • Conditions: Pressurized hydrogen atmosphere (~100°C) for hydrogenation; ammonium hydroxide with copper catalyst for amination.
  • Challenges: Handling of reactive intermediates such as diazonium salts; use of corrosive reagents like anhydrous hydrofluoric acid in some cases.

While this method is well-documented for 2,6-difluoroaniline preparation, its direct application to 2-(2,6-dichlorophenyl)-2-fluoroethan-1-amine is less common but conceptually informative.

Multi-step Synthesis Involving Acylation, Etherification, and Rearrangement (Analogous Methodologies)

A sophisticated multi-step synthetic route, though primarily described for 2,6-dichlorodiphenylamine, provides insight into advanced aromatic amine preparation that could be adapted for related compounds.

  • Step 1: Acylation
    Aniline reacts with chloroacetyl chloride in toluene to form 2-chloroacetanilide.

  • Step 2: Etherification
    2,6-Chlorophenesic acid, sodium carbonate, and a quaternary ammonium salt phase transfer catalyst are added to the reaction mixture to produce N-phenyl-2-(2,6-dichlorophenoxy) ethanamide.

  • Step 3: Rearrangement and Hydrolysis
    Treatment with a strong base (sodium hydroxide or potassium hydroxide) under reflux induces rearrangement to yield the target amine.

This one-pot method achieves high yields (~96.6% to 99%) and high purity (HPLC >99.8%) with relatively low cost and environmental impact, suitable for large-scale production.

Step Reagents & Conditions Product/Intermediate Yield (%) Purity (HPLC %)
Acylation Aniline + chloroacetyl chloride in toluene, 25-90°C 2-Chloroacetanilide (solution in toluene) Quantitative Not specified
Etherification Add 2,6-chlorophenesic acid, Na2CO3, quaternary ammonium salt, 85-95°C, 10-15 h N-Phenyl-2-(2,6-dichlorophenoxy) ethanamide High (>90) Not specified
Rearrangement Add NaOH or KOH, reflux 3-5 h 2,6-Dichlorodiphenylamine 96.6-99 99.88-99.92

Notes:

  • Phase transfer catalysts such as benzyltriethylammonium chloride or dodecyl trimethyl ammonium chloride improve reaction efficiency.
  • The reaction is typically conducted in toluene solvent with water addition for phase separation after completion.
  • The method is scalable and has been reported with detailed industrial-scale parameters.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Reaction of 2,6-dichlorobenzaldehyde with fluorinated ethylamine Direct formation of target amine Simplicity, direct route Limited detailed public protocols
Halogen exchange and selective amination Stepwise fluorine substitution and amination Established for related fluorinated anilines Requires handling hazardous reagents and conditions
Multi-step acylation, etherification, rearrangement One-pot synthesis with phase transfer catalyst High yield and purity, scalable Multi-step, requires strong bases

Summary of Research Findings

  • The direct reaction of 2,6-dichlorobenzaldehyde with fluorinated ethylamine is a straightforward and commonly used approach, although detailed optimized protocols are less publicly available.
  • The halogen exchange and amination method is more complex and generally applied to difluoroanilines but provides mechanistic insights relevant to fluorinated amine synthesis.
  • The multi-step one-pot synthesis involving acylation, etherification, and rearrangement demonstrates high efficiency, yield, and purity in preparing closely related chlorinated aromatic amines, suggesting potential adaptation for 2-(2,6-dichlorophenyl)-2-fluoroethan-1-amine synthesis.
  • Catalysts such as quaternary ammonium salts significantly enhance etherification efficiency.
  • Reaction conditions typically involve toluene as solvent , moderate to high temperatures (85-95°C) , and strong bases (NaOH or KOH) for rearrangement.

Q & A

Basic: What experimental protocols ensure safe handling of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine?

Answer:

  • Protective Measures : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood or glovebox to minimize inhalation risks .
  • Waste Disposal : Segregate halogenated organic waste and collaborate with certified waste management services for incineration or chemical neutralization .
  • Emergency Protocols : Maintain spill kits with activated carbon and ensure immediate decontamination of exposed surfaces using ethanol or isopropanol.

Advanced: How can conflicting biological activity data for this compound be resolved?

Answer:

  • Data Normalization : Standardize assay conditions (e.g., pH, temperature) across studies to reduce variability. For example, receptor-binding assays should use consistent β2-adrenergic receptor isoforms .
  • Structural Validation : Confirm batch purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities influencing activity discrepancies .
  • Meta-Analysis : Compare results across peer-reviewed studies (e.g., EC50 values in enzymatic assays) and apply statistical tools (e.g., ANOVA) to identify outliers .

Basic: What spectroscopic methods are optimal for structural characterization?

Answer:

  • NMR : Use 1H^1\text{H}- and 19F^{19}\text{F}-NMR to confirm the positions of chlorine and fluorine substituents. For example, fluorine signals appear at ~-120 ppm in CDCl3 .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+: ~248.04 Da) and detect isotopic patterns from chlorine atoms .
  • IR Spectroscopy : Identify amine stretches (~3350 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) .

Advanced: How do electronic effects of substituents influence pharmacological activity?

Answer:

  • Electron-Withdrawing Groups : The 2,6-dichloro substituents enhance electrophilicity, potentially increasing receptor binding affinity. Compare with analogs lacking chlorine (e.g., 2-fluorophenyl derivatives) using molecular docking simulations .
  • Fluorine Impact : The β-fluorine atom may alter metabolic stability via steric hindrance. Assess using in vitro microsomal assays (e.g., human liver microsomes) .
  • Case Study : Derivatives with para-fluoro substituents showed 30% lower β2-adrenergic receptor activation than the 2,6-dichloro analog in a 2022 study .

Basic: What synthetic routes optimize yield and purity?

Answer:

  • Step 1 : Start with 2,6-dichlorophenylacetonitrile. React with Selectfluor® in acetonitrile at 80°C for 12 hours to introduce fluorine .
  • Step 2 : Reduce the nitrile to amine using LiAlH4 in THF (yield: ~65%). Purify via column chromatography (silica gel, ethyl acetate/hexane 1:4) .
  • Purity Enhancement : Recrystallize from ethanol/water (3:1) to achieve >98% purity (HPLC) .

Advanced: How can fluorinated byproducts be minimized during synthesis?

Answer:

  • Catalyst Optimization : Replace traditional Ni catalysts with Pd(OAc)₂ to reduce defluorination byproducts. A 2022 study achieved 85% yield with <5% side products using Pd .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce radical-mediated degradation. Avoid DMSO due to its reactivity with fluorine .
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction times dynamically .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation : Use ChemAxon or MarvinSuite to estimate logP (~2.8), indicating moderate lipophilicity .
  • pKa Prediction : The amine group has a predicted pKa of ~9.5 (ACD/Labs), suggesting protonation at physiological pH .
  • Solubility : Simulate aqueous solubility (0.1 mg/mL at pH 7.4) using COSMO-RS .

Advanced: What in vitro models validate its potential in neurodegenerative research?

Answer:

  • Dopaminergic Neurons : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂ exposure). Measure viability via MTT assay and compare with controls .
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to assess permeability (Papp >5×106^{-6} cm/s suggests BBB penetration) .
  • Toxicity Screening : Perform Ames tests to rule out mutagenicity and hERG assays for cardiac safety .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine

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